PEG2 Linker Length: Intermediate Spatial Reach Between PEG1 and PEG3 Variants
Lenalidomide-PEG2-C2-amine HCl incorporates a PEG2 linker comprising two ethylene oxide repeating units (approximately 7 Å contour length), positioning it as an intermediate-length spacer between the shorter PEG1 variant (approximately 3.5 Å) and the longer PEG3 variant (approximately 10.5 Å). Comparative crystallographic and wash-out studies indicate that PEG2 linkers confer the smallest hydration shell sufficient to quench aggregation while maintaining a backbone shorter than most ligand-ligase distances, making them well-suited to 'tight' geometries where binding pockets are situated almost face-to-face [1]. This contrasts with PEG1 linkers, which may impose conformational constraints that restrict optimal ternary complex formation, and PEG3/PEG4 linkers, which introduce additional conformational entropy that can reduce degradation efficiency in compact binding configurations [1]. In a systematic PROTAC linker optimization study, PEG2-containing degraders demonstrated distinct degradation activity profiles compared to PEG3 and PEG4 counterparts, with the optimal linker length being target-specific rather than universal [2].
| Evidence Dimension | Linker backbone contour length |
|---|---|
| Target Compound Data | Approximately 7 Å (two ethylene oxide units plus C2 alkyl spacer) |
| Comparator Or Baseline | Lenalidomide-PEG1-amine: approximately 3.5 Å; Lenalidomide-PEG3 variants: approximately 10.5 Å |
| Quantified Difference | PEG2 linker length is approximately 2× PEG1 length and 0.67× PEG3 length; spatial reach differs by approximately 3.5 Å increments per PEG unit |
| Conditions | Calculated from standard PEG repeating unit geometry (3.5 Å per -CH2-CH2-O- unit); PROTAC ternary complex formation context |
Why This Matters
Linker length directly determines whether a PROTAC can simultaneously engage both the E3 ligase and target protein in a productive ternary complex; the PEG2 spacer provides a discrete spatial reach that may be optimal for specific protein pairs where PEG1 is too short and PEG3 is too long.
- [1] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Technical Resource Article, 2025. View Source
- [2] MEDCHEM NEWS Vol. 33 No. 2. Optimization of Linker Structure for ERα-Targeting PROTACs (Japanese). The Pharmaceutical Society of Japan. View Source
